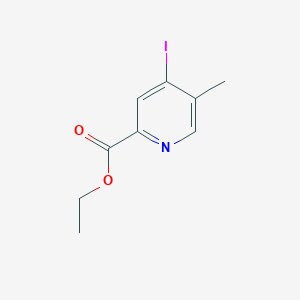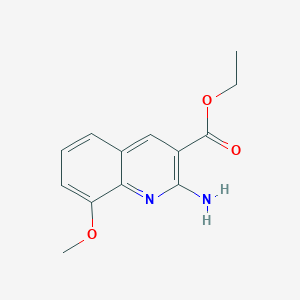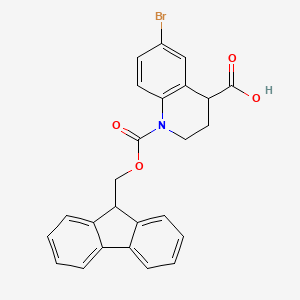
(Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide is a complex organic compound with a unique structure that includes a nitroso group, a phenyl ring, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of a pyridinyl aldehyde with a nitroso compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the enamine intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The phenyl and pyridinyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl and pyridinyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and structural features make it suitable for applications in material science and nanotechnology.
Mécanisme D'action
The mechanism of action of (Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular signaling pathways and oxidative stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-2-ylprop-2-enamide
- (Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-4-ylprop-2-enamide
- (E)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide
Uniqueness
(Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H11N3O3 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
(Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C14H11N3O3/c18-13(10-5-2-1-3-6-10)12(17-20)14(19)16-11-7-4-8-15-9-11/h1-9,18H,(H,16,19)/b13-12- |
Clé InChI |
IOANWMZLHZTYNR-SEYXRHQNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(\C(=O)NC2=CN=CC=C2)/N=O)/O |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15329371.png)
![(6-Oxaspiro[3.5]nonan-7-YL)methanamine](/img/structure/B15329378.png)

![N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15329391.png)


![Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B15329407.png)
![7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15329409.png)
![4-Iodobenzo[d]isoxazole](/img/structure/B15329425.png)

![N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine](/img/structure/B15329451.png)

![N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)
![[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine](/img/structure/B15329462.png)
